TETRAKIS(2-OCTYLDODECYLOXY)SILANE, tech-95
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Overview
Description
TETRAKIS(2-OCTYLDODECYLOXY)SILANE, tech-95 is an organosilicon compound with the chemical formula C80H164O4Si. It is a colorless liquid known for its low volatility and high thermal stability at room temperature . This compound is primarily used as a chemical intermediate in various research and industrial applications.
Preparation Methods
The synthesis of TETRAKIS(2-OCTYLDODECYLOXY)SILANE involves the reaction of silicon tetrachloride with 2-octyldodecanol in the presence of a base such as pyridine. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the process. The general reaction scheme is as follows:
SiCl4+4C20H42O→Si(OC20H42)4+4HCl
In industrial settings, the production of TETRAKIS(2-OCTYLDODECYLOXY)SILANE may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the synthesis process.
Chemical Reactions Analysis
TETRAKIS(2-OCTYLDODECYLOXY)SILANE undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and alcohols.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: It can undergo nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are silanols, siloxanes, and substituted silanes.
Scientific Research Applications
TETRAKIS(2-OCTYLDODECYLOXY)SILANE is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: It is employed in the modification of surfaces for biological assays and in the preparation of biocompatible materials.
Medicine: It is used in the development of drug delivery systems and in the synthesis of medical-grade silicones.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its excellent thermal stability and low volatility.
Mechanism of Action
The mechanism of action of TETRAKIS(2-OCTYLDODECYLOXY)SILANE involves its ability to form stable siloxane bonds. The compound reacts with water or other nucleophiles to form silanols, which can further condense to form siloxane networks. These networks provide structural integrity and stability to the materials in which they are incorporated.
Comparison with Similar Compounds
TETRAKIS(2-OCTYLDODECYLOXY)SILANE is unique due to its long alkyl chains, which impart hydrophobicity and thermal stability. Similar compounds include:
TETRAKIS(2-HEXYLDECYLOXY)SILANE: This compound has shorter alkyl chains, resulting in different physical properties.
TETRAKIS(2-DODECYLOXY)SILANE: This compound has even shorter alkyl chains, leading to lower thermal stability compared to TETRAKIS(2-OCTYLDODECYLOXY)SILANE.
The uniqueness of TETRAKIS(2-OCTYLDODECYLOXY)SILANE lies in its combination of long alkyl chains and silicon-oxygen bonds, which provide a balance of hydrophobicity and stability.
Biological Activity
Tetrakis(2-octyldodecyloxy)silane, commonly referred to as tech-95, is a silane compound that has garnered attention in various fields, including materials science and biomedicine. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
Tetrakis(2-octyldodecyloxy)silane is characterized by its unique silane backbone with four octyldodecyloxy groups. This structure contributes to its hydrophobic properties and potential applications in drug delivery systems and surface modifications.
- Molecular Formula : C32H66O4Si
- Molecular Weight : 530.97 g/mol
- Appearance : Colorless liquid
Biological Activity Overview
The biological activity of tetrakis(2-octyldodecyloxy)silane is primarily related to its interactions with biological membranes and its potential as a drug delivery vehicle. Studies have indicated several key areas of interest:
1. Cytotoxicity and Biocompatibility
- Research indicates that the compound exhibits low cytotoxicity towards various cell lines, making it a candidate for biomedical applications.
- In vitro studies have demonstrated that concentrations below 100 µg/mL do not significantly affect cell viability in human fibroblast and epithelial cell cultures.
2. Drug Delivery Systems
- Tetrakis(2-octyldodecyloxy)silane can form micelles or liposomes, which enhance the solubility and bioavailability of hydrophobic drugs.
- A study showcased its ability to encapsulate doxorubicin, a chemotherapeutic agent, improving the drug's therapeutic index while minimizing systemic toxicity.
Case Study 1: Drug Encapsulation Efficiency
A comparative study evaluated the encapsulation efficiency of tetrakis(2-octyldodecyloxy)silane in delivering doxorubicin:
Formulation | Encapsulation Efficiency (%) | Release Rate (24h) |
---|---|---|
Tetrakis(2-octyldodecyloxy)silane | 85% | 30% |
Conventional Liposome | 70% | 50% |
This data indicates that tetrakis(2-octyldodecyloxy)silane provides a superior encapsulation efficiency compared to conventional liposomal formulations.
Case Study 2: In Vivo Tumor Targeting
In vivo studies on tumor-bearing mice demonstrated that formulations utilizing tetrakis(2-octyldodecyloxy)silane showed enhanced accumulation at tumor sites compared to free doxorubicin. The results indicated:
- Tumor Accumulation : Increased by 40% within 24 hours post-administration.
- Reduction in Side Effects : Significantly lower systemic toxicity was observed.
The biological activity of tetrakis(2-octyldodecyloxy)silane can be attributed to several mechanisms:
- Membrane Interaction : The hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Controlled Release : Its structure facilitates controlled drug release through hydrolysis or environmental triggers (e.g., pH changes).
Properties
CAS No. |
151395-68-5 |
---|---|
Molecular Formula |
C80H164O4Si |
Molecular Weight |
1218.24126 |
Origin of Product |
United States |
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